(+)-S-Myricanol glucoside

Description

Contextualization within Natural Product Chemistry and Pharmacology

Natural product chemistry focuses on the isolation, identification, and characterization of chemical compounds produced by living organisms. Myricanol, as a natural product, is investigated for its chemical structure, properties, and potential biological activities. nih.govontosight.airesearchgate.net Pharmacology, on the other hand, explores the effects of these compounds on biological systems. Research into myricanol within pharmacology aims to understand its mechanisms of action and potential therapeutic uses. ontosight.airesearchgate.net Studies have explored its potential in modulating cellular signaling pathways and its role as a potential therapeutic agent in various diseases. ontosight.ai

Overview of Diarylheptanoid Class Research

Diarylheptanoids are a diverse class of natural products with a 1,7-diphenylheptane (B14701375) skeleton. researchgate.netnih.gov Research into diarylheptanoids has revealed a wide array of biological activities, including anti-inflammatory, antioxidant, anti-cancer, anti-microbial, and anti-neurodegenerative effects. researchgate.netnih.govresearchgate.netfrontiersin.org Curcumin, a well-known diarylheptanoid found in turmeric, is a prominent example that has been extensively studied for its health benefits. researchgate.netnih.govresearchgate.net Myricanol is a cyclic diarylheptanoid, distinguishing it structurally from linear forms like curcumin. frontiersin.orgwikipedia.org The research on diarylheptanoids is continuously expanding, with the number of identified structures approaching 500. nih.gov

Historical Perspective on Myricanol Isolation and Early Research

Myricanol has been isolated from the bark of various Myrica species, including Myrica rubra (Chinese bayberry) and Myrica cerifera (bayberry). frontiersin.orgtandfonline.comacs.org Myrica rubra bark has a history of use in traditional Chinese medicine for treating burns and skin diseases. frontiersin.org The isolation of myricanol from Myrica rubra can be achieved through systematic methods. frontiersin.org Early research on myricanol and related compounds from Myrica species focused on their chemical characterization and initial assessments of biological activities. For instance, studies in the early 2000s identified myricanol, along with myricanone (B154751) and myricetin, as active principles with anti-androgenic activity from the bark of Myrica rubra. researchgate.net Research has also investigated its effects on nitric oxide production and potential for protecting against liver injuries. researchgate.net The isolation process typically involves solvent extraction followed by chromatographic purification techniques. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

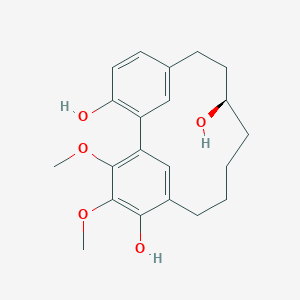

(9R)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGBAZQAEOWGFT-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955239 | |

| Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33606-81-4 | |

| Record name | (9R)-16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33606-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033606814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sources and Isolation Methodologies for Academic Research

Plant Sources and Species of Myricanol Production

Myricanol has been identified in several species of the Myrica genus, with Myrica rubra and Myrica cerifera being among the most commonly studied sources.

Myrica rubra (Bayberry)

Myrica rubra, also known as Chinese bayberry, is a significant source of myricanol. The bark of Myrica rubra has been traditionally used in folk medicine and is recognized for containing various medicinal compounds, including myricanol. mdpi.comnih.govresearchgate.net Studies have focused on isolating myricanol from the bark of this species for evaluating its biological activities, such as anti-cancer effects. mdpi.comtandfonline.comchemfaces.com

Myrica cerifera (Southern Wax Myrtle)

Myrica cerifera, or Southern wax myrtle, is another notable plant source of myricanol. acs.orgnih.govresearchgate.net Research has isolated myricanol from the root bark of Myrica cerifera. nih.govescholarship.org Investigations into the compounds from Myrica cerifera have revealed myricanol as a potent component with specific activities, such as lowering levels of the protein tau, which is relevant to neurodegenerative diseases. nih.govresearchgate.netnih.gov

Other Myrica Species

Beyond Myrica rubra and Myrica cerifera, myricanol has also been isolated from other Myrica species, contributing to the understanding of its distribution in nature. For instance, myricanol has been found in Myrica javanica and Myrica nagi. tandfonline.comfrontiersin.org Studies on these species further highlight the presence of myricanol within the genus and provide additional sources for its extraction and study. researchgate.netresearchgate.net

Advanced Isolation and Purification Techniques for Research Applications

Obtaining myricanol in high purity is crucial for accurate academic research into its properties and activities. Various chromatographic and separation techniques are employed for this purpose.

Chromatographic Methodologies (e.g., Silica (B1680970) Gel Column Chromatography, High-Speed Countercurrent Chromatography)

Chromatographic methods are fundamental to the isolation and purification of myricanol from complex plant extracts. Silica gel column chromatography is a widely used technique for the initial separation of compounds based on their polarity. mdpi.comtandfonline.comchemfaces.com This method involves packing a column with silica gel as the stationary phase and eluting the compounds with solvents of increasing polarity. tandfonline.comijcrt.org

High-Speed Countercurrent Chromatography (HSCCC) is another powerful liquid-liquid partition chromatographic technique utilized for myricanol purification. mdpi.comresearchgate.net HSCCC offers advantages such as less solvent consumption, simpler separation conditions, and no irreversible sample adsorption compared to solid-phase chromatography. mdpi.comresearchgate.net Studies have successfully employed HSCCC with solvent systems like n-hexane–ethyl acetate–methanol–water to purify myricanol from Myrica rubra bark extract, demonstrating its effectiveness in achieving high purity. mdpi.commdpi.com

Here is a table summarizing some isolation methods and their outcomes:

| Plant Source | Isolation Method(s) | Purity of Myricanol | Reference |

| Myrica rubra | Silica gel column chromatography, HSCCC | ~94.6% | mdpi.com |

| Myrica rubra | System solvent extraction, silica gel layer column separation | Not specified | chemfaces.com |

| Myrica cerifera | Hexane and EtOH extraction, column chromatography (silica gel or Sephadex LH-20) | Not specified | acs.org |

| Myrica javanica | Extraction from bark and twigs | Up to 1.6% (in dried material) | tandfonline.comresearchgate.net |

Enantiomeric Separation and Purity Assessment

Myricanol can exist as different stereoisomers, and the study of their individual activities requires enantiomeric separation and purity assessment. Research has shown that the biological activity of myricanol can be stereochemistry-dependent. nih.govescholarship.orgresearchgate.net

Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are employed to separate the enantiomers of myricanol. nih.govescholarship.orgunibas.it For example, chiral HPLC with a Chiralpak IA column has been used to achieve enantiomeric excess of specific myricanol isomers. Purity assessment of isolated myricanol is typically performed using analytical techniques like HPLC, with purity levels often reported based on peak area ratios. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are also crucial for structural elucidation and confirmation of the stereochemistry and purity of isolated myricanol and its enantiomers. acs.orgnih.govescholarship.org Studies have utilized X-ray crystallography to determine the structure of myricanol and to analyze co-crystals of its enantiomers. nih.govescholarship.orgunibas.it

Interactive table showing purity of myricanol isolated using HSCCC from M. rubra:

Synthetic Strategies and Derivatization for Structure Activity Relationship Sar Studies

Total Synthesis Approaches for Myricanol

Total synthesis of Myricanol presents a significant challenge due to its complex cyclic structure, particularly the formation of the 15-membered macrocycle containing a biaryl linkage. Over the years, several synthetic routes have been explored to overcome these challenges.

Key Synthetic Steps and Reactions

Several key reactions and synthetic steps are central to the total synthesis of Myricanol. Cross-metathesis has been employed to construct the linear diarylheptanoid intermediate. rsc.orgresearchgate.netunibas.it This step involves the catalytic redistribution of carbon-carbon double bonds between different olefinic compounds.

The formation of the challenging macrocycle often relies on intramolecular coupling reactions. The Suzuki-Miyaura domino reaction is a prominent example used in Myricanol synthesis. rsc.orgresearchgate.netresearchgate.netunibas.it This reaction typically involves a sequence where an aryl halide or pseudohalide reacts with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. In the context of Myricanol, this can be an intramolecular cyclization event. The in situ generation of aryl pinacol (B44631) boronates is a strategy utilized in these Suzuki-Miyaura reactions to facilitate the intramolecular cross-coupling for macrocycle formation. researchgate.netunibas.itmolaid.comacs.org

Challenges and Innovations in Myricanol Total Synthesis

The total synthesis of Myricanol is fraught with challenges, primarily associated with the macrocyclization step and the formation of the strained biaryl linkage within the 15-membered ring. Achieving high yields in this critical cyclization has been difficult, with reported yields for the intramolecular cross-coupling often being low (e.g., 10-22%). researchgate.netunibas.itnih.gov Side reactions such as halogen reduction, intramolecular couplings, and double Miyaura borylation can also occur, further reducing the yield of the desired macrocycle. unibas.it The rigidity of the system and the potential for ring strain in the macrocycle contribute to these difficulties. unibas.it

Innovations in Myricanol total synthesis have focused on developing more efficient and higher-yielding routes to overcome these challenges. This includes exploring different strategies for biaryl bond formation and macrocyclization, as well as optimizing reaction conditions and catalysts. The use of suitable boronic acid pinacol ester intermediates and carefully controlled Suzuki-Miyaura domino reactions represents an effort to improve the efficiency of the macrocyclization. researchgate.netmolaid.comacs.org The pursuit of modular total synthesis strategies is also an emerging trend in natural product synthesis, aiming for increased efficiency and the ability to generate analogs for biological studies. caltech.edu

Semisynthesis and Chemical Modification of Myricanol

Semisynthesis and chemical modification of naturally occurring Myricanol provide alternative routes to access Myricanol derivatives and analogs, which are crucial for SAR studies. These approaches involve using isolated Myricanol as a starting material and introducing structural variations through chemical reactions.

Synthesis of Myricanol Derivatives

Chemical modification of Myricanol allows for the synthesis of various derivatives with potentially altered biological activities. Examples of synthesized derivatives include those modified at the hydroxyl positions. A Myricanol-5-fluorobenzyloxy ether derivative (5FEM) has been synthesized by chemical modification of Myricanol with fluorobenzyloxy ether at the OH(5) position. researchgate.net Other derivatives, such as dimethylmyricacene and myricanol triacetate, have also been prepared semisynthetically from Myricanol extracted from natural sources. mdpi.com These modifications can influence the compound's solubility, stability, and interaction with biological targets.

Rational Design of Myricanol Analogs for Enhanced Biological Activity

Rational drug design involves understanding the relationship between a molecule's structure and its biological activity (SAR) to guide the synthesis of new compounds with improved properties oncodesign-services.comimmutoscientific.comresearchgate.net. For Myricanol, this involves modifying its core structure to enhance potency, selectivity, metabolic stability, or other desirable characteristics service.gov.ukpreprints.org.

Myricanol exists as atropisomers due to restricted rotation around the diaryl bond, and it also possesses a chiral center researchgate.netnih.govescholarship.org. Studies have shown that different stereoisomers of Myricanol can exhibit varying biological activities researchgate.netnih.govescholarship.org. For instance, in studies investigating tau protein reduction, the (-)-aS,11R enantiomer of Myricanol demonstrated activity in cultured cells and ex vivo brain slices from a mouse model of tauopathy, while the (+)-aR,11S enantiomer did not show similar activity researchgate.netnih.govescholarship.org. This highlights the importance of stereochemistry in the biological activity of Myricanol and provides a basis for rationally designing analogs with specific stereochemical configurations for targeted effects.

Derivatization strategies have been employed to explore the SAR of Myricanol. One approach involved the acid-catalyzed dehydration of Myricanol, which resulted in a semisynthetic analog, compound 13 researchgate.netbiocrick.comnih.govescholarship.orgresearchgate.netunibas.it. This analog exhibited robust tau-lowering activity, comparable to the active (-)-aS,11R-Myricanol enantiomer researchgate.netbiocrick.comnih.govresearchgate.netunibas.it. Interestingly, the tau-lowering activity of compound 13 was found to be independent of chirality researchgate.netnih.govescholarship.orgresearchgate.netunibas.it. This suggests that certain structural modifications can overcome the stereospecificity observed in the parent compound, offering a foundation for developing achiral analogs with potential therapeutic benefits researchgate.netnih.govescholarship.orgresearchgate.netunibas.it.

SAR studies provide insights into which structural features are crucial for activity oncodesign-services.comimmutoscientific.compreprints.orgeurekaselect.comdrugdesign.orgslideshare.net. By synthesizing and testing a series of Myricanol derivatives with modifications at different positions, researchers can determine the impact of these changes on biological activity oncodesign-services.comimmutoscientific.compreprints.orgeurekaselect.com. For example, altering the length or nature of linker regions or modifying hydroxyl or methoxy (B1213986) groups on the aromatic rings could lead to analogs with enhanced potency or altered target interactions service.gov.ukmdpi.com.

While specific detailed data tables on the SAR of a wide range of Myricanol analogs for various biological activities were not extensively found in the search results, the studies on tau reduction provide a concrete example of how derivatization and stereochemical analysis inform rational design researchgate.netnih.govescholarship.org.

Based on the research findings, a simplified representation of the activity of Myricanol stereoisomers and a key analog in tau reduction is presented below.

| Compound | Description | Tau Reduction Activity |

| (+)-aR,11S-Myricanol | One enantiomer of Myricanol | Inactive |

| (-)-aS,11R-Myricanol | The other enantiomer of Myricanol | Active (mid-to-low µM) researchgate.netnih.govescholarship.org |

| Compound 13 | Semisynthetic analog (acid-catalyzed dehydration product) | Active (robust) researchgate.netnih.govresearchgate.netunibas.it |

This table illustrates that subtle structural differences, particularly stereochemistry, can significantly impact biological activity. The activity of compound 13, despite its structural rearrangement and lack of chirality-dependent activity, highlights the potential for designing simplified or modified analogs that retain or enhance desired biological effects researchgate.netnih.govescholarship.orgresearchgate.netunibas.it.

Further rational design efforts could involve targeting specific signaling pathways modulated by Myricanol, such as those involved in oxidative stress, inflammation, or protein degradation spandidos-publications.commdpi.com. By understanding the molecular interactions of Myricanol with its targets, researchers can design analogs with improved binding affinity or modulated downstream effects immutoscientific.com. Synthetic strategies, including various coupling reactions and functional group modifications, are employed to create these diverse analogs for SAR studies mdpi.com. The iterative process of synthesis, biological evaluation, and SAR analysis is fundamental to the rational design of Myricanol analogs with enhanced biological activity oncodesign-services.comimmutoscientific.com.

Biosynthetic Pathways and Precursors

Elucidation of Myricanol Biosynthesis

The elucidation of the biosynthetic pathway of myricanol has primarily involved in vivo feeding experiments using isotopically labeled precursors in Myrica rubra. nii.ac.jpcabidigitallibrary.org Early studies suggested that cyclic diarylheptanoids like myricanol and myricanone (B154751) were synthesized from two molecules of 4-coumaric acid. nii.ac.jpcabidigitallibrary.org This was supported by feeding experiments with 4-[8,9-¹³C₂]coumaric acid, which showed incorporation of the label into specific carbons of myricanol. nii.ac.jpcabidigitallibrary.org

Further research using ¹³C-labeled compounds revealed that 3-(4-hydroxyphenyl)propionic acid, a dihydro-derivative of 4-coumaric acid, could also serve as a biosynthetic precursor. cabidigitallibrary.org Competitive feeding experiments indicated that 3-(4-hydroxyphenyl)propionic acid was preferentially incorporated into myricanol compared to 4-coumaric acid in M. rubra. cabidigitallibrary.org This suggests a biosynthetic sequence where 4-coumaric acid is converted to 3-(4-hydroxyphenyl)propionic acid before being incorporated into the myricanol structure. cabidigitallibrary.org

Biosynthetic studies utilize techniques such as isotopic labeling (e.g., [β, γ-¹³C₂]-p-coumaric acid) and ¹³C-NMR analysis to trace the incorporation of precursors into the C₆-C₇-C₆ skeleton of myricanol.

Identification of Biosynthetic Precursors

Based on experimental evidence, the key biosynthetic precursors identified for myricanol are 4-coumaric acid and 3-(4-hydroxyphenyl)propionic acid. nii.ac.jpcabidigitallibrary.org

Data from feeding experiments in Myrica rubra highlight the incorporation of these precursors:

| Precursor | Labeling Strategy | Incorporation Observed | Preferential Incorporation |

| 4-Coumaric acid | 4-[8,9-¹³C₂] | Yes | No |

| 3-(4-Hydroxyphenyl)propionic acid | 3-(4-hydroxyphenyl)-[1-¹³C] | Yes | Yes |

Note: This table is intended to be interactive.

These findings indicate that while both compounds can be incorporated, 3-(4-hydroxyphenyl)propionic acid appears to be a more direct or preferred precursor in the pathway leading to myricanol in M. rubra. cabidigitallibrary.org It is hypothesized that one of the two substrates undergoes functionalizations, methylations, and hydroxylations before reacting with the other to form the biaryl ring system of myricanol. unibas.it

Enzymology of Myricanol Biosynthesis

The enzymology of cyclic diarylheptanoid biosynthesis, including myricanol, is not yet fully elucidated. However, the biosynthesis of diarylheptanoids is presumed to involve chalcone (B49325) synthase-related type III plant polyketide synthases (PKS III). nii.ac.jp

In the general phenylpropanoid pathway, which provides precursors for many plant secondary metabolites including diarylheptanoids, key enzymes include Phenylalanine ammonialyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). scirp.org These enzymes are involved in converting phenylalanine into 4-coumaric acid and its activated forms. scirp.org

While specific enzymes directly catalyzing the cyclization and subsequent modifications leading to the complex structure of myricanol have not been definitively identified and characterized, the involvement of PKS III enzymes in forming the diarylheptanoid skeleton is a current hypothesis. nii.ac.jp Further research is needed to identify the specific enzymes responsible for the conversion of precursors like 3-(4-hydroxyphenyl)propionic acid into myricanol and to understand the enzymatic steps involved in the cyclization and stereochemical control observed in the biosynthesis of myricanol enantiomers. nih.gov

Molecular Mechanisms of Myricanol Biological Activity in Preclinical Models

Antineoplastic and Apoptosis-Inducing Mechanisms

Myricanol's antineoplastic effects are closely linked to its ability to inhibit cancer cell growth and induce programmed cell death, known as apoptosis.

Modulation of Cell Proliferation Pathways (e.g., Inhibition of Growth, Colony Formation)

Myricanol has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For instance, studies on human lung adenocarcinoma A549 cells indicated that Myricanol significantly inhibited their growth and decreased colony formation chemfaces.comnih.gov. Similarly, Myricanol has been found to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor-BB (PDGF-BB) by suppressing the phosphorylation of PDGFRβ and its downstream signaling molecules like PLCγ1, Src, and MAPKs nih.govresearchgate.net. It also suppressed NF-κB p65 translocation in VSMCs nih.govresearchgate.net.

Data from a study on A549 cells showed a dose-dependent inhibition of growth with an IC50 of 4.85 μg/ml chemfaces.comnih.gov.

Apoptotic Pathway Induction

A key mechanism underlying Myricanol's antineoplastic activity is the induction of apoptosis in cancer cells. This process involves a cascade of molecular events.

Caspase Cascade Activation (e.g., Caspase-3, Caspase-8, Caspase-9 Cleavage)

Myricanol has been observed to activate the caspase cascade, a series of proteases that play a critical role in executing apoptosis. Studies have shown that Myricanol can upregulate the expression and/or cleavage of initiator caspases like Caspase-8 and Caspase-9, as well as the effector caspase, Caspase-3, in various cancer cell lines, including human promyelocytic leukemia (HL-60) and lung adenocarcinoma (A549) cells chemfaces.comnih.govresearchgate.nettandfonline.comtandfonline.commdpi.comebi.ac.uk. Activation of these caspases leads to the dismantling of the cell.

Regulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2, p21, Survivin)

Myricanol modulates the expression of several proteins that regulate the apoptotic pathway, balancing pro-apoptotic and anti-apoptotic signals. Myricanol treatment has been shown to significantly upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2 at both mRNA and protein levels in cancer cells chemfaces.comnih.govresearchgate.nettandfonline.comtandfonline.commdpi.comnih.gov. This shift in the Bax/Bcl-2 ratio favors apoptosis mdpi.comnih.gov. Additionally, Myricanol has been found to upregulate the expression of p21, a cell cycle regulator that can also be involved in apoptosis, and downregulate the expression of Survivin, an inhibitor of apoptosis protein chemfaces.comnih.govresearchgate.nettandfonline.comtandfonline.commdpi.comnih.gov.

Changes in the mRNA expression levels of these genes in A549 xenograft mouse models treated with Myricanol have been reported, showing a dose-dependent effect researchgate.netmdpi.comnih.govproquest.com.

| Gene | Effect of Myricanol Treatment |

| Bax | Upregulation |

| Bcl-2 | Downregulation |

| p21 | Upregulation |

| Survivin | Downregulation |

| VEGF | Downregulation |

| HIF-1α | Downregulation |

Mitochondrial Apoptosis Pathway Involvement

Research suggests that Myricanol induces apoptosis, at least in part, through the mitochondrial pathway. This is supported by findings that Myricanol can lead to a dose-dependent drop in mitochondrial membrane potential researchgate.netnih.govbenthamdirect.com. The modulation of Bax and Bcl-2 expression, which are key regulators of mitochondrial outer membrane permeabilization, further indicates the involvement of this pathway chemfaces.comnih.govresearchgate.nettandfonline.comtandfonline.commdpi.comnih.gov. Upregulation of Bax and downregulation of Bcl-2 can lead to the release of cytochrome c from the mitochondria, subsequently activating the caspase cascade researchgate.netnih.govbenthamdirect.com.

Impact on Angiogenesis and Hypoxia-Inducible Factors (e.g., VEGF, HIF-1α)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that regulates the cellular response to low oxygen levels (hypoxia) and plays a significant role in angiogenesis by upregulating vascular endothelial growth factor (VEGF) expression plos.orgmdpi.commdpi.com. Myricanol has been shown to impact these pathways, contributing to its antitumor activity. Studies have demonstrated that Myricanol can significantly downregulate the expression of both VEGF and HIF-1α at mRNA and protein levels in cancer models chemfaces.comresearchgate.nettandfonline.comtandfonline.commdpi.comnih.govproquest.com. By inhibiting VEGF and HIF-1α, Myricanol may suppress angiogenesis, thereby limiting nutrient and oxygen supply to the tumor and hindering its growth and progression mdpi.comnih.govplos.orgmdpi.com.

Data from in vivo studies using A549 xenografts showed a dose-dependent decrease in the mRNA and protein expression of VEGF and HIF-1α following Myricanol treatment researchgate.netmdpi.comnih.govproquest.com.

Neurobiological and Tauopathy-Related Mechanisms

Neurodegenerative diseases, including Alzheimer's disease (AD), are often characterized by the accumulation of misfolded proteins, notably the microtubule-associated protein tau (MAPT). mdpi.comusf.edunih.gov Myricanol has been investigated for its ability to modulate tau pathology and exert neuroprotective effects in preclinical models.

Regulation of Microtubule-Associated Protein Tau (MAPT) Levels

Preclinical studies have indicated that myricanol can influence the levels of MAPT. Research using cell models, such as HeLa cells overexpressing tau, and murine brain slices from tauopathy models, has demonstrated that myricanol can reduce aberrant tau protein levels. nih.govusf.edunih.govnih.gov This suggests a potential mechanism by which myricanol could mitigate the accumulation of pathological tau observed in various neurodegenerative disorders. mdpi.comusf.edunih.gov

Promotion of Autophagic Tau Clearance Pathways

The cellular protein degradation systems, including the autophagy-lysosomal pathway (ALP), play a crucial role in clearing misfolded and aggregated proteins like tau. mdpi.comfrontiersin.org Studies have shown that myricanol can promote tau degradation through an autophagic mechanism. nih.gov This suggests that myricanol may enhance the cell's natural ability to remove accumulated tau aggregates, a process often impaired in tauopathies. mdpi.comfrontiersin.org

Differential Activity of Myricanol Enantiomers and Analogs on Tau Homeostasis

Myricanol exists as different stereoisomers. Research has revealed differential activity between myricanol enantiomers in modulating tau levels. For instance, one specific enantiomer, (-)-aS,11R-myricanol, was found to reduce tau levels in cultured cells and ex vivo brain slices from a mouse model of tauopathy, while its counterpart, (+)-aR,11S-myricanol, did not exhibit this effect at comparable concentrations. nih.govnih.gov

Furthermore, semisynthetic analogs of myricanol have been developed and investigated. One such analog, generated through acid-catalyzed dehydration of myricanol, displayed robust tau-lowering activity, and notably, its enantiomers showed similar efficacy. nih.gov This suggests that structural modifications can influence the stereospecificity of myricanol's activity on tau homeostasis. nih.govcam.ac.uknih.gov

Neuroprotective Effects against Oxidative Stress-Induced Damage

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. mdpi.comnih.gov Preclinical evidence suggests that myricanol possesses neuroprotective properties, potentially by counteracting oxidative stress. dntb.gov.uanih.govnih.gov Studies have indicated that myricanol can scavenge reactive oxygen species (ROS) and help restore redox homeostasis in cellular models. nih.gov For example, myricanol attenuated oxidative damage induced by tert-butyl hydroperoxide (TBHP) in C2C12 myotubes, reducing LDH levels, ROS production, and cellular H2O2 accumulation. nih.gov This suggests that myricanol's antioxidant activity may contribute to its neuroprotective effects. nih.govresearchgate.net

Anti-inflammatory Mechanisms

Inflammation is another key factor in the pathogenesis of many diseases, including neurodegenerative disorders. nih.govexplorationpub.commdpi.com Myricanol has demonstrated anti-inflammatory properties in preclinical settings.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)

Myricanol has been shown to modulate the production of inflammatory mediators, such as nitric oxide (NO). nih.govumc.edu.dz Studies using lipopolysaccharide (LPS)-activated macrophages have demonstrated that myricanol can potently inhibit NO production. nih.gov Furthermore, myricanol has been found to inhibit the induction of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large amounts of NO during inflammation. researchgate.netnih.gov This suggests that myricanol's ability to suppress NO production may contribute to its anti-inflammatory effects. nih.govresearchgate.net

Table: Effect of Myricanol on Oxidative Stress Markers in TBHP-Treated C2C12 Myotubes

| Marker | Effect of Myricanol Treatment (vs. TBHP alone) |

| LDH Level | Attenuated increase |

| ROS Production | Attenuated |

| Cellular H2O2 | Attenuated accumulation |

Data is based on findings from preclinical studies in C2C12 myotubes. nih.gov

Table: Effect of Myricanol on Inflammatory Mediator Production in LPS-Activated Macrophages

| Mediator | Effect of Myricanol Treatment (vs. LPS alone) |

| Nitric Oxide (NO) | Potent inhibition |

| iNOS Induction | Inhibition |

Data is based on findings from preclinical studies in LPS-activated macrophages. nih.gov

Regulation of Signaling Pathways (e.g., NF-κB, MAPK)

Myricanol has been shown to attenuate inflammatory responses by influencing crucial signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Studies indicate that Myricanol can suppress excessive inflammatory responses by targeting inflammatory signal pathways researchgate.net. The anti-inflammatory effects of Myricanol are linked to the inhibition of NF-κB and MAPK signaling pathways, a mechanism potentially mediated through the upregulation of Sirtuin 1 (SIRT1) researchgate.netfrontiersin.org. SIRT1 is known to inhibit NF-κB and MAPK signaling, thereby reducing the expression of pro-inflammatory genes frontiersin.orgfrontiersin.org.

Upregulation of Sirtuin 1 (SIRT1) in Inflammatory Responses

A significant molecular mechanism underlying Myricanol's anti-inflammatory activity is its ability to activate Sirtuin 1 (SIRT1). Myricanol acts as a potent SIRT1 activator researchgate.netresearchgate.netnih.gov. This activation is critical for its protective effects against inflammation, such as in lipopolysaccharide (LPS)-induced sepsis models researchgate.net. Research has demonstrated that Myricanol selectively enhances SIRT1 activation, and the beneficial effects of Myricanol against LPS-induced sepsis were abolished in SIRT1 myeloid-specific knockout mice, underscoring the essential role of SIRT1 in mediating Myricanol's therapeutic efficacy researchgate.net. SIRT1 upregulation by Myricanol contributes to the suppression of inflammatory responses by targeting inflammatory signal pathways and oxidative stress researchgate.net.

Metabolic Regulatory Mechanisms in Dexamethasone-Induced Disorders and Lipid Metabolism

Myricanol has demonstrated beneficial effects in preclinical models of metabolic disorders, particularly in the context of dexamethasone-induced conditions and lipid metabolism. Its regulatory mechanisms involve the activation of key metabolic sensors and influence on glucose and muscle metabolism.

Activation of Silent Information Regulator 1 (SIRT1) and Adenosine 5'-Monophosphate-Activated Protein Kinase (AMPK)

Myricanol's metabolic regulatory effects are linked to the activation of SIRT1 and potentially involve the Adenosine 5'-Monophosphate-Activated Protein Kinase (AMPK) pathway. Myricanol activates SIRT1, which plays a vital role in metabolic regulation and energy expenditure frontiersin.orgresearchgate.netnih.gov. While direct activation of AMPK by Myricanol is not explicitly detailed in the provided snippets, SIRT1 activation can influence the AMPK pathway frontiersin.org. Furthermore, Myricanol has been shown to enhance insulin-stimulated glucose uptake in C2C12 myotubes through the activation of Nampt, an enzyme involved in NAD+ biosynthesis, which is a substrate for SIRT1 researchgate.net. This suggests an interplay between Myricanol, Nampt, SIRT1, and glucose metabolism.

Influence on Glucose Transporter Type 4 (GLUT4) Expression

Glucose Transporter Type 4 (GLUT4) is a crucial protein for insulin-stimulated glucose uptake in metabolic tissues like skeletal muscle and adipose tissue d-nb.infophytopharmajournal.com. While the provided information does not explicitly state that Myricanol directly increases GLUT4 expression, it does indicate that Myricanol enhances insulin-stimulated glucose uptake in C2C12 myotubes researchgate.net and improves insulin (B600854) sensitivity mdpi.comresearchgate.net. Given that GLUT4 translocation to the cell membrane is the primary mechanism for insulin-stimulated glucose uptake d-nb.infophytopharmajournal.com, Myricanol's effects on glucose uptake and insulin sensitivity strongly imply an influence on GLUT4 function or translocation, potentially mediated through pathways like Nampt/SIRT1 activation researchgate.net.

Prevention of Muscle Cell Apoptosis and Atrophy

Myricanol has shown protective effects against muscle cell apoptosis and atrophy in preclinical models, particularly those induced by dexamethasone (B1670325). Myricanol rescues dexamethasone-induced muscle atrophy and dysfunction in both C2C12 myotubes and mice researchgate.netnih.govtrdizin.gov.tr. This protective effect is associated with the activation of SIRT1 researchgate.netnih.gov. Through SIRT1 activation, Myricanol helps to reduce muscle protein degradation, enhance autophagy, and promote mitochondrial biogenesis and function, thereby preventing the loss of muscle mass and improving muscle weakness researchgate.netnih.gov.

Data Table: Effects of Myricanol on Dexamethasone-Induced Muscle Wasting in Mice

Pretreatment with Myricanol at 5 mg/kg in dexamethasone-induced muscle wasting C57BL/6 mice demonstrated significant improvements in muscle mass and function compared to the untreated dexamethasone group. researchgate.netnih.gov

| Parameter | Dexamethasone Group (Untreated) | Myricanol (5 mg/kg) Group | Significance (vs. Dexamethasone) |

| Quadriceps Muscle Mass (% b/w) | 1.18 ± 0.06 | 1.36 ± 0.02 | Reduced loss researchgate.netnih.gov |

| Gastrocnemius Muscle Mass (% b/w) | 0.78 ± 0.05 | 0.87 ± 0.08 | Reduced loss researchgate.netnih.gov |

| Grip Strength (g) | 70.90 ± 4.59 | 120.58 ± 7.93 | P < 0.01 researchgate.netnih.gov |

| Forced Swimming Time (s) | 48.80 ± 11.43 | 83.75 ± 15.19 | P < 0.01 researchgate.netnih.gov |

Effects on Glycerolipid Metabolism, Lipolysis, and Cholesterol Metabolism Pathways

Myricanol has been shown to influence glycerolipid metabolism, lipolysis, and cholesterol metabolism pathways in preclinical models. In mice with dexamethasone-induced metabolic abnormalities, myricanol treatment reversed changes in the serum content of various lipids, including 16 glycerolipids. nih.gov Metabolomic analysis revealed that myricanol primarily affected metabolic pathways, including glycerolipid metabolism, lipolysis, fat digestion and absorption, lipid and atherosclerosis, and cholesterol metabolism pathways. nih.gov These effects were observed through the regulation of metabolites involved in several pathways, such as glutathione (B108866), butanoate, vitamin B6, glycine, serine and threonine, arachidonic acid, and riboflavin (B1680620) metabolism. nih.gov

Myricanol has also been found to suppress lipid accumulation in 3T3-L1 adipocytes by inducing lipolysis and lipid combustion through the activation of AMP-activated protein kinase (AMPK). nih.gov This activation of AMPK by myricanol has been linked to reduced lipid accumulation in palmitic acid-treated C2C12 myotubes as well. nih.gov

Enhancement of Lipid Utilization and Irisin Production

Myricanol has demonstrated the ability to enhance lipid utilization and stimulate irisin production in preclinical settings. In high-fat diet-fed mice, myricanol treatment improved adiposity and insulin resistance by enhancing lipid utilization and irisin production in skeletal muscle, as well as inducing the browning of inguinal fat. nih.govresearchgate.net

Studies using C2C12 myotubes have shown that myricanol stimulates the production and secretion of irisin. nih.govresearchgate.net This myokine, irisin, is known to play a role in metabolic regulation, including the browning of white adipose tissue and increasing energy expenditure. researchgate.netwindows.net Myricanol's effect on increasing irisin production from myotubes subsequently led to a reduction in lipid content in 3T3-L1 adipocytes in a co-culture system. nih.gov This suggests a crosstalk mechanism between skeletal muscle and adipose tissue modulated by myricanol via irisin. nih.govresearchgate.net

Data on Myricanol's Effects on Lipid Metabolism and Irisin Production:

| Model System | Observed Effect on Lipid Metabolism | Observed Effect on Irisin Production | Reference |

| Dexamethasone-induced mice | Reversed changes in serum glycerolipids and other lipid metabolites | Not specified | nih.gov |

| 3T3-L1 adipocytes | Suppressed lipid accumulation, induced lipolysis and lipid combustion | Not specified | nih.gov |

| Palmitic acid-treated C2C12 myotubes | Reduced lipid accumulation | Stimulated production and secretion | nih.gov |

| High-fat diet-fed mice | Enhanced lipid utilization, alleviated adiposity | Enhanced production in skeletal muscle | nih.govresearchgate.net |

Cardiovascular System Modulation Mechanisms

Myricanol has shown potential in modulating the cardiovascular system through several mechanisms, particularly related to vascular smooth muscle cell behavior and intimal hyperplasia. nih.govnih.govfrontiersin.org

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

Preclinical studies have indicated that myricanol can inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs). nih.govnih.govfrontiersin.org In vitro experiments using PDGF-BB-induced VSMCs demonstrated that myricanol treatment suppressed both proliferation and migration of these cells. nih.govnih.govfrontiersin.org This effect is considered significant as abnormal proliferation and migration of VSMCs are implicated in various cardiovascular diseases, including atherosclerosis and restenosis. nih.govnih.gov

Targeting Platelet-Derived Growth Factor Receptor-β (PDGFRβ) Signaling

A key mechanism identified for myricanol's effects on VSMCs involves targeting the Platelet-Derived Growth Factor Receptor-β (PDGFRβ) signaling pathway. nih.govnih.govfrontiersin.org Myricanol has been shown to suppress the PDGF-BB-induced phosphorylation of PDGFRβ. nih.govnih.govfrontiersin.org Downstream signaling molecules activated by PDGFRβ, such as PLCγ1, Src, and MAPKs (including ERK1/2 and p38), were also suppressed by myricanol treatment. nih.govfrontiersin.org Additionally, myricanol inhibited the phosphorylation level and nuclear translocation of NF-κB p65, another signaling pathway involved in VSMC proliferation and migration. nih.govfrontiersin.org

Data on Myricanol's Effects on VSMC Proliferation and Migration Signaling:

| Signaling Pathway/Molecule | Observed Effect of Myricanol (inhibition unless stated otherwise) | Reference |

| VSMC Proliferation | Inhibited | nih.govnih.govfrontiersin.org |

| VSMC Migration | Inhibited | nih.govnih.govfrontiersin.org |

| PDGFRβ Phosphorylation | Suppressed | nih.govnih.govfrontiersin.org |

| PLCγ1 | Suppressed | nih.govfrontiersin.org |

| Src | Suppressed | nih.govfrontiersin.org |

| MAPKs (ERK1/2, p38) | Suppressed | nih.govfrontiersin.org |

| NF-κB p65 Phosphorylation | Inhibited | nih.govfrontiersin.org |

| NF-κB p65 Nuclear Translocation | Suppressed | nih.govfrontiersin.org |

| CCND1 protein level | Reduced | nih.govfrontiersin.org |

| Rb Phosphorylation | Reduced | nih.govfrontiersin.org |

| MMP9 protein level | Significantly suppressed (at 3, 10, and 30 μM) | nih.govfrontiersin.org |

| MMP2 protein level | Significantly suppressed (at 30 μM) | nih.govfrontiersin.org |

Suppression of Intimal Hyperplasia

In vivo studies have demonstrated that myricanol can suppress intimal hyperplasia. nih.govnih.govfrontiersin.org In a mouse model of carotid artery wire ligation, myricanol treatment for 14 days significantly diminished intimal hyperplasia. nih.govfrontiersin.org Intimal hyperplasia, the thickening of the inner layer of an artery, is a key factor in the development of atherosclerosis and restenosis after procedures like angioplasty. nih.govnih.govresearchgate.netmdpi.com The suppression of intimal hyperplasia by myricanol in this model suggests a potential therapeutic benefit in preventing vascular proliferative diseases. nih.govfrontiersin.org

Other Investigated Biological Activities

Beyond its effects on metabolism and the cardiovascular system, preclinical research has explored other biological activities of myricanol. These include anti-inflammatory, anti-cancer, and anti-neurodegenerative effects. nih.gov Myricanol has also been reported to promote the autophagic clearance of tau and prevent muscle atrophy. nih.gov For instance, myricanol ameliorated dexamethasone-induced skeletal muscle wasting by activating SIRT1. researchgate.net It has also shown growth inhibitory and cytotoxic effects on lung cancer cells in preclinical studies, inducing apoptosis. researchgate.net Additionally, myricanol has been investigated for its potential in mitigating sepsis-induced inflammatory responses by upregulating Sirtuin 1 and affecting NF-κB/MAPK signaling. researchgate.net

Antioxidant Mechanisms

Myricanol exhibits antioxidant activity through several mechanisms in preclinical models. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various diseases and aging processes. mdpi.com Antioxidants can counteract oxidative stress by directly scavenging ROS and reactive nitrogen species (RNS), inhibiting the enzymes that produce them, or stimulating endogenous antioxidant defense systems. mdpi.com

Studies have shown that myricanol can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a key regulator of cellular resistance to oxidants and plays a critical role in upregulating endogenous antioxidant enzymes. mdpi.comnih.govresearchgate.net Myricanol treatment has been shown to induce Nrf2 protein accumulation and translocation to the nucleus, confirming its activation of this pathway. nih.gov Furthermore, myricanol has been reported to increase the expression levels of Nrf2 and UNG1 in muscle from aged mice, enhancing antioxidant and ROS scavenging capacity. nih.gov

Another potential target for myricanol's antioxidant activity is Peroxiredoxin 5 (PRDX5). nih.gov PRDXs are involved in mediating hydrogen peroxide signaling. Myricanol has been shown to increase the expression of PRDX5 in myotubes exposed to tert-butyl hydroperoxide (TBHP) and in skeletal muscle from aged mice. nih.gov PRDX5 interacts with Nrf2, participating in its nuclear translocation and enhancing its antioxidative capacity. nih.gov Coimmunoprecipitation studies suggest that PRDX5 recruits UNG1 and Nrf2 under oxidative stress, which may help alleviate the local concentration of antioxidant enzymes, scavenge ROS, and protect mitochondrial DNA against oxidative damage. nih.gov

Myricanol 11-sulfate, a derivative of myricanol, has also demonstrated neuroprotective activity by inhibiting oxidative apoptosis in glutamate-treated PC12 cells. mdpi.com This neuroprotection was associated with alleviating oxidative stress by reducing the levels of ROS and methane (B114726) dicarboxylic aldehyde and enhancing the activities of superoxide (B77818) dismutase. mdpi.com

Preclinical studies in vitro and in vivo have demonstrated a strong relationship between ROS scavengers and antioxidants in the context of sepsis, where increased ROS levels can activate signaling pathways. researchgate.net Myricanol has been shown to attenuate sepsis-induced inflammatory responses and reduce oxidative stress in macrophages in vitro. researchgate.net

Anti-androgenic Mechanisms

Myricanol has demonstrated anti-androgenic activity in both in vitro and in vivo preclinical models. This activity is primarily linked to its effect on the enzyme 5α-reductase. researchgate.neticm.edu.pljst.go.jp

Studies using aqueous ethanol (B145695) extracts from the bark of Myrica rubra, a source of myricanol, have shown in vitro testosterone (B1683101) 5α-reductase inhibitory activity. researchgate.neticm.edu.pljst.go.jp Myricanol, along with myricanone (B154751) and myricetin, were identified as the main active principles responsible for this inhibition. researchgate.netjst.go.jp

In vivo tests of androgenic activity, such as observing hair growth on the shaved skin of mice and evaluating the growth of the flank organ in castrated Syrian hamsters, suggested that Myrica bark extract and its constituents, including myricanol, possess anti-androgenic effects. researchgate.neticm.edu.pljst.go.jp

One possible mechanism identified for myricanol's anti-androgenic effect is the inhibition of 5α-reductase activity. researchgate.net While myricanol showed anti-androgenic effects in testosterone-induced proliferation of LNCaP cells and inhibited flank gland growth in testosterone-maintained hamsters, it was ineffective against dihydrotestosterone (B1667394) (DHT). researchgate.net Androgen receptor binding assays indicated that myricanol did not bind to the androgen receptor. researchgate.net This suggests that its anti-androgenic action is likely mediated through the inhibition of the conversion of testosterone to DHT by 5α-reductase, rather than by blocking the androgen receptor. researchgate.neticm.edu.pl

Antiviral Mechanisms

Research indicates that myricanol possesses antiviral properties, primarily demonstrated through its interaction with bacterial type III secretion systems (T3SS), which share some functional similarities with viral infection mechanisms in terms of host cell manipulation. researchgate.net

Myricanol has been identified as an effective inhibitor of the Salmonella enterica serovar Typhimurium (S. Typhimurium) T3SS. researchgate.net The T3SS is a critical virulence factor for many Gram-negative bacteria, enabling them to inject effector proteins into host cells. Myricanol inhibited the secretion of SipC, a key effector protein, in a dose-dependent manner in S. Typhimurium, with an IC₅₀ value of 41.34 µM. researchgate.net

The mechanism of inhibition involves interfering with the DNA-binding activity of HilD. researchgate.net HilD is an AraC-type regulator that plays a dominant role in regulating the expression of genes within the Salmonella pathogenicity island 1 (SPI-1), which encodes the T3SS. researchgate.net Myricanol physically binds to HilD, blocking its ability to bind to the promoters of the hilA and invF genes, which are essential for T3SS assembly and function. researchgate.net This interference with HilD's DNA binding activity effectively suppresses the transcription of SPI-1 genes, thereby inhibiting the activity of the T3SS and reducing bacterial invasion of epithelial cells. researchgate.net

While the provided search results focus on antibacterial mechanisms related to T3SS, the query included "antiviral mechanisms". It's important to note that T3SS inhibition is a mechanism against bacterial virulence, not direct antiviral activity against viruses. However, some natural compounds with T3SS inhibitory activity might also have other antiviral properties through different mechanisms, such as targeting viral polymerases or interfering with viral entry or replication mdpi.commdpi.comnih.gov, although this specific activity for myricanol against viruses is not detailed in the provided search results.

Hepatoprotective Mechanisms

Myricanol and compounds from Myrica species have shown hepatoprotective effects in preclinical models. uac.ptijpsonline.comsemanticscholar.org Liver injury can be induced by various hepatotoxins, and hepatoprotective agents work by preventing or counteracting this damage. uanl.mx

Studies have indicated that myricanol and its derivatives contribute to the hepatoprotective activity observed in extracts from Myrica species. uac.pt The hepatoprotective effects can be evaluated using both in vitro models, such as isolated hepatocytes and immortalized cell lines like HepG2, and in vivo models using experimental animals. uanl.mxjapsonline.commdpi.com These models allow for the assessment of a compound's ability to counteract hepatotoxin-induced damage by measuring biochemical markers, survival rates, and performing histopathological studies. uanl.mx

While the specific molecular mechanisms of myricanol's hepatoprotective action are not extensively detailed in the provided search results, the hepatoprotective effects of plant extracts are often related to their antioxidant properties, cell membrane stabilization, and modulation of enzymes involved in the metabolism of toxins. japsonline.commdpi.com For instance, the antiulcerogenic potential of Myrica esculenta bark, which contains myricanol, has been linked to its antioxidant mechanism, evidenced by an increase in catalase activity, nitrite, and glutathione levels. ijpsonline.com

In models of carbon tetrachloride (CCl₄)-induced hepatotoxicity, which is often used to study hepatoprotective effects and involves lipid peroxidation uanl.mx, compounds with antioxidant properties can be beneficial. japsonline.combiorxiv.org The ability to scavenge free radicals and enhance antioxidant enzymes like glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) are considered important mechanisms for hepatoprotection. japsonline.comredalyc.org

Further research is needed to fully elucidate the precise molecular targets and pathways through which myricanol exerts its hepatoprotective effects.

Preclinical Research Models and Methodologies

In Vitro Cellular Models

In vitro cellular models provide a controlled environment to study the direct effects of Myricanol on specific cell types involved in various diseases.

Cancer Cell Lines (e.g., A549, HepG2, HL-60)

Myricanol has demonstrated inhibitory effects on the proliferation of several cancer cell lines, including human lung adenocarcinoma (A549), hepatoma (HepG2), and human promyelocytic leukemia (HL-60) cells. tandfonline.comtandfonline.comnih.gov Research indicates that Myricanol can induce apoptosis in these cell lines. For instance, studies on A549 cells showed that Myricanol decreased colony formation and induced apoptosis in a dose-dependent manner. nih.govnih.gov This apoptotic effect is associated with the upregulation of pro-apoptotic proteins such as caspase-3, caspase-9, Bax, and p21, and the downregulation of anti-apoptotic protein Bcl-2 at both mRNA and protein levels in A549, HepG2, and HL-60 cells. tandfonline.comtandfonline.comnih.govnih.gov

Data on Myricanol's effect on cancer cell growth inhibition (IC50 values) has been reported for some cell lines. For example, a derivative of Myricanol, 5-fluorobenzyloxy ether (5FEM), showed a half-maximal inhibitory concentration (IC50) of 2.76 ± 0.32 μg/ml against HL-60 cells after 48 hours of treatment. tandfonline.com

Neurodegenerative Disease Models (e.g., HEK293T cells overexpressing tau, PC12 cells, N2a cells, HT22 cells, ex vivo brain slices)

Myricanol has been reported to possess anti-neurodegenerative properties and promote the autophagic clearance of tau, a protein implicated in several neurodegenerative disorders. nih.govresearchgate.net In vitro models for neurodegenerative diseases often utilize cell lines such as PC12 (rat pheochromocytoma), N2a (mouse neuroblastoma), and SH-SY5Y (human neuroblastoma) to study aspects like protein aggregation and neuronal viability. scielo.brnih.gov While the provided search results specifically mention Myricanol's anti-neurodegenerative effects and tau clearance nih.govresearchgate.net, detailed findings using the specific cell lines like HEK293T overexpressing tau, PC12, N2a, HT22, or ex vivo brain slices in the context of Myricanol treatment were not extensively detailed in the provided snippets. However, the general utility of these models for studying neurodegenerative processes and screening potential therapeutic agents like Myricanol is established. scielo.brnih.govnih.govfrontiersin.orgfrontiersin.org

Inflammatory Models (e.g., LPS-stimulated macrophages, RAW264.7 cells)

Myricanol has demonstrated anti-inflammatory effects in in vitro models, particularly in lipopolysaccharide (LPS)-stimulated macrophages like the RAW264.7 cell line. researchgate.net Studies have shown that Myricanol treatment can inhibit the expression of pro-inflammatory cytokines and attenuate the activation of related signaling pathways in macrophages. researchgate.net Myricanol has been shown to selectively enhance the activation of Sirtuin 1 (SIRT1) in LPS-stimulated macrophages, and this activation appears to mediate Myricanol's protective effects against inflammation. researchgate.net The anti-inflammatory mechanism of Myricanol in these models involves the suppression of signaling pathways such as NF-κB and MAPK. biorxiv.orgnih.govresearchgate.net

Cardiovascular Models (e.g., VSMCs)

Research has explored Myricanol's potential role in cardiovascular health, specifically its effects on vascular smooth muscle cells (VSMCs). Abnormal proliferation and migration of VSMCs are implicated in various cardiovascular diseases, including atherosclerosis and restenosis. nih.govresearchgate.netnih.gov In vitro experiments using VSMCs have shown that Myricanol can inhibit the proliferation and migration of these cells induced by Platelet-Derived Growth Factor-BB (PDGF-BB). nih.govresearchgate.net Mechanistically, Myricanol treatment was found to suppress the PDGF-BB-induced phosphorylation of Platelet-Derived Growth Factor Receptor-β (PDGFRβ) and its downstream signaling molecules, including PLCγ1, Src, and MAPKs (ERK1/2 and p38). nih.govresearchgate.net Additionally, Myricanol suppressed the nuclear translocation and phosphorylation level of NF-κB p65. nih.govresearchgate.net

In Vivo Animal Models

In vivo animal models are used to evaluate the systemic effects of Myricanol and its potential therapeutic efficacy in a complex biological system.

Xenograft Models for Anticancer Studies (e.g., Nude Mice with A549 Xenografts)

Xenograft models, particularly using nude mice implanted with human cancer cells, are commonly employed to assess the in vivo antitumor activity of compounds. Studies have utilized A549 xenograft models in nude mice to investigate the antitumor effects of Myricanol on lung adenocarcinoma. nih.govaltogenlabs.comresearchgate.netresearchgate.netnih.gov In these models, Myricanol treatment has been shown to suppress tumor growth. nih.govaltogenlabs.comresearchgate.netresearchgate.net For example, in nude mice with subcutaneous A549 xenografts, Myricanol significantly decreased tumor weight and decelerated tumor growth in a dose-dependent manner. nih.govresearchgate.netresearchgate.net

Data from A549 xenograft studies in nude mice showed tumor inhibition rates ranging from 14.9% to 38.5% with different doses of Myricanol. nih.govresearchgate.net The antitumor effect of Myricanol in this model is associated with the induction of apoptosis in tumor cells, evidenced by an increase in apoptotic-positive cells in tumor tissues. nih.govresearchgate.net Myricanol treatment in A549 xenografts also modulated the expression of apoptosis-related proteins and mRNA, upregulating Bax and downregulating Bcl-2, VEGF, HIF-1α, and survivin in a dose-dependent manner, consistent with in vitro findings. nih.govaltogenlabs.comresearchgate.netnih.gov

Data Table: Summary of Myricanol Effects in Preclinical Models

| Model Type | Specific Model | Observed Effect | Key Mechanisms Involved | Source(s) |

| In Vitro - Cancer | A549, HepG2, HL-60 cell lines | Inhibits proliferation, induces apoptosis | Upregulation of caspase-3, -9, Bax, p21; Downregulation of Bcl-2 | tandfonline.comtandfonline.comnih.govnih.gov |

| In Vitro - Inflammatory | LPS-stimulated macrophages, RAW264.7 | Inhibits pro-inflammatory cytokine expression, attenuates signaling pathway activation | Selective SIRT1 activation, Suppression of NF-κB and MAPK pathways | researchgate.netbiorxiv.orgnih.govresearchgate.net |

| In Vitro - Cardiovascular | VSMCs (PDGF-BB induced) | Inhibits proliferation and migration | Suppression of PDGFRβ, PLCγ1, Src, MAPKs phosphorylation; Inhibition of NF-κB p65 nuclear translocation and phosphorylation | nih.govresearchgate.net |

| In Vivo - Anticancer | Nude Mice with A549 Xenografts | Suppresses tumor growth, decreases tumor weight, induces apoptosis | Upregulation of Bax; Downregulation of Bcl-2, VEGF, HIF-1α, survivin | nih.govaltogenlabs.comresearchgate.netresearchgate.netnih.gov |

Myricanol is a cyclic diarylheptanoid compound that has been investigated in various preclinical research models to explore its potential therapeutic effects. Research has focused on its impact in models of metabolic abnormality, sepsis, cardiovascular disease, and tauopathy.

Models of Metabolic Abnormality (e.g., Dexamethasone-induced Mice, High-Fat Diet-fed Mice)

Preclinical studies have utilized models of metabolic abnormality, such as dexamethasone (B1670325) (DEX)-induced and high-fat diet (HFD)-fed mice, to evaluate the effects of myricanol. Dexamethasone treatment can lead to metabolic disorders, including alterations in lipid and protein metabolism researchgate.netnih.gov. Research indicates that myricanol may improve metabolic profiles in DEX-induced models. One study showed that myricanol alleviated DEX-induced metabolic disorders by increasing the expression of SIRT1 and glucose transporter type 4 (GLUT4) nih.gov. Furthermore, myricanol was found to prevent muscle cell apoptosis and atrophy in this model by inhibiting caspase 3 cleavages and muscle ring-finger protein-1 (MuRF1) expression nih.gov. Metabolomic analysis in DEX mice treated with myricanol revealed reversed serum content of various lipids and amino acids, including carnitine ph-C1, palmitoleic acid, certain phosphatidylserines (PS), phosphatidylcholines (PC), phosphatidylethanolamines (PE), ceramides (B1148491) (Cer), four amino acids and their metabolites, and 16 glycerolipids nih.gov.

In high-fat diet-fed mice, myricanol has been investigated for its role in alleviating obesity and insulin (B600854) resistance nih.govresearchgate.net. Studies suggest that myricanol treatment in HFD-fed mice can reduce adiposity and insulin resistance nih.govresearchgate.net. This effect is thought to be mediated through enhancing lipid utilization and irisin production in skeletal muscle and inducing the browning of inguinal fat nih.govresearchgate.net. In vitro studies using palmitic acid (PA)-treated C2C12 myotubes, a model for insulin resistance, showed that myricanol increased mitochondrial quantity and function by activating AMP-activated protein kinase (AMPK), leading to reduced lipid accumulation and enhanced insulin-stimulated glucose uptake nih.govresearchgate.net. Myricanol also stimulated irisin production and secretion from myotubes, which helped reduce lipid content in 3T3-L1 adipocytes nih.govresearchgate.net.

Table 1: Effects of Myricanol in Models of Metabolic Abnormality

| Model | Key Findings | Associated Biomarkers/Pathways |

| Dexamethasone-induced mice | Improved metabolic profiles, reversed muscle weight loss, muscle fiber damage, and muscle strength loss. nih.gov Prevented muscle cell apoptosis and atrophy. nih.gov | Increased SIRT1 and GLUT4 expression. nih.gov Inhibited caspase 3 cleavages and MuRF1 expression. nih.gov Altered serum levels of specific lipids and amino acids. nih.gov |

| High-Fat Diet-fed mice | Alleviated adiposity and insulin resistance. nih.govresearchgate.net Enhanced lipid utilization. nih.govresearchgate.net Induced browning of inguinal fat. nih.govresearchgate.net | Enhanced irisin production in skeletal muscle. nih.govresearchgate.net Activated AMPK in myotubes. nih.govresearchgate.net Increased mitochondrial quantity and function in myotubes. nih.govresearchgate.net |

| PA-treated C2C12 myotubes | Reduced lipid accumulation. nih.govresearchgate.net Enhanced insulin-stimulated glucose uptake. nih.govresearchgate.net Stimulated irisin production and secretion. nih.govresearchgate.net | Activated AMPK. nih.govresearchgate.net Increased mitochondrial quantity and function. nih.govresearchgate.net |

| Myotube-Adipocyte Crosstalk | Reduced lipid content in adipocytes when co-cultured with myricanol-treated myotubes. nih.govresearchgate.net | Modulation of skeletal muscle–adipose tissue communication via factors like irisin. nih.govresearchgate.net |

Sepsis Models (e.g., LPS-induced Sepsis Mice)

Myricanol has been evaluated for its potential therapeutic effects in sepsis models, particularly those induced by lipopolysaccharide (LPS). Sepsis is characterized by dysregulated immune responses nih.govresearchgate.net. Studies using LPS-induced sepsis mice models have shown that myricanol administration significantly improved the survival rate of treated mice nih.govresearchgate.net. Myricanol effectively mitigated LPS-induced inflammatory responses in lung tissue nih.govresearchgate.net. In vitro studies using macrophages demonstrated that myricanol treatment inhibited the expression of pro-inflammatory cytokines, attenuated signal pathway activation, and reduced oxidative stress nih.govresearchgate.net. The protective effects of myricanol against LPS-induced sepsis appear to be mediated, at least in part, through the upregulation and activation of Sirtuin 1 (SIRT1) nih.govresearchgate.net. Myricanol selectively enhances SIRT1 activation in LPS-stimulated macrophages, and silencing SIRT1 reversed the protective effects of myricanol nih.govresearchgate.net. Further evidence for the critical role of SIRT1 was provided by studies showing that the beneficial effects of myricanol were abolished in SIRT1 myeloid-specific knockout mice nih.govresearchgate.net. Myricanol targets inflammatory signal pathways and oxidative stress to suppress excessive inflammatory responses nih.govresearchgate.net.

Table 2: Effects of Myricanol in Sepsis Models

| Model | Key Findings | Associated Biomarkers/Pathways |

| LPS-induced Sepsis Mice | Improved survival rate. nih.govresearchgate.net Mitigated inflammatory responses in lung tissue. nih.govresearchgate.net | Upregulation and activation of SIRT1. nih.govresearchgate.net Modulation of inflammatory signal pathways and oxidative stress. nih.govresearchgate.net Effects abolished in SIRT1 myeloid-specific knockout mice. nih.govresearchgate.net |

| LPS-stimulated Macrophages | Inhibited expression of pro-inflammatory cytokines. nih.govresearchgate.net Attenuated signal pathway activation. nih.govresearchgate.net Reduced oxidative stress. nih.govresearchgate.net | Selective enhancement of SIRT1 activation. nih.govresearchgate.net Effects reversed by SIRT1 silencing. nih.govresearchgate.net Targeting of inflammatory signal pathways and oxidative stress. nih.govresearchgate.net Potential involvement of NF-κB/MAPK pathway and NRF2 signaling via SIRT1 upregulation. nih.gov |

Cardiovascular Disease Models (e.g., Wire Ligation Carotid Artery Mice)

Myricanol has been investigated for its potential in treating cardiovascular diseases, particularly in models involving abnormal vascular smooth muscle cell (VSMC) proliferation and migration, which are implicated in conditions like atherosclerosis and restenosis researchgate.netnih.govresearchgate.netnih.gov. The wire ligation carotid artery mouse model is used to study intimal hyperplasia, a process involving VSMC proliferation and migration researchgate.netnih.govresearchgate.net. In this model, myricanol treatment has been shown to suppress intimal hyperplasia after wire ligation of the carotid artery in mice researchgate.netnih.govresearchgate.netnih.govfrontiersin.org. This suggests a potential role for myricanol in preventing or reducing vascular proliferative diseases nih.gov.

In vitro experiments have complemented these in vivo findings. Myricanol was found to inhibit the proliferation and migration of VSMCs induced by Platelet-Derived Growth Factor-BB (PDGF-BB) researchgate.netnih.govresearchgate.netnih.gov. Mechanistically, myricanol preincubation suppressed the PDGF-BB induced phosphorylation of PDGFRβ and its downstream signaling molecules, including PLCγ1, Src, and MAPKs researchgate.netnih.govresearchgate.net. Additionally, NF-κB p65 translocation was also suppressed by myricanol researchgate.netnih.govresearchgate.net. Myricanol treatment also inhibited macrophage infiltration after carotid artery wire ligation researchgate.netnih.gov.

Table 3: Effects of Myricanol in Cardiovascular Disease Models

| Model | Key Findings | Associated Biomarkers/Pathways |

| Wire Ligation Carotid Artery Mice | Suppressed intimal hyperplasia. researchgate.netnih.govresearchgate.netnih.govfrontiersin.org Inhibited macrophage infiltration. researchgate.netnih.gov | Targeting mechanisms related to VSMC proliferation and migration. researchgate.netnih.govresearchgate.netnih.gov Inhibition of inflammatory processes. researchgate.netnih.gov |

| PDGF-BB-induced VSMCs (in vitro) | Inhibited proliferation and migration. researchgate.netnih.govresearchgate.netnih.gov | Suppressed PDGF-BB induced phosphorylation of PDGFRβ. researchgate.netnih.govresearchgate.net Inhibition of downstream signaling (PLCγ1, Src, MAPKs). researchgate.netnih.govresearchgate.net Suppression of NF-κB p65 translocation. researchgate.netnih.govresearchgate.net |

Tauopathy Models (e.g., Mouse Models of Tauopathy)

Myricanol has demonstrated potential in preclinical models of tauopathy, a class of neurodegenerative diseases characterized by the accumulation of the microtubule-associated protein tau nih.govresearchgate.netsbir.govresearchgate.netnih.gov. Studies have shown that myricanol can lower the levels of tau protein nih.govresearchgate.netsbir.govresearchgate.netnih.gov. Specifically, one enantiomer of myricanol, (-)-aS,11R-myricanol (also referred to as (S)-myricanol), obtained from chiral separation, reduced tau levels in both cultured cells and ex vivo brain slices from a mouse model of tauopathy nih.govresearchgate.netsbir.govresearchgate.netnih.gov. The other enantiomer, (+)-aR,11S-myricanol, did not show this effect nih.govresearchgate.netnih.gov.

Mechanistically, studies using SILAC proteomics and cell assays revealed that the active enantiomer promoted tau degradation through an autophagic mechanism nih.govresearchgate.netnih.gov. This mechanism is distinct from that of other previously identified tau-lowering compounds nih.govresearchgate.netnih.gov. A semisynthetic analogue of myricanol, compound 13, also displayed robust tau-lowering activity, and importantly, its enantiomers reduced tau levels similarly, suggesting a potential for developing non-chiral tau-lowering agents based on the myricanol scaffold nih.govresearchgate.net. Depleting tau has shown promise in ameliorating cognitive impairment observed in mouse models where wild-type or mutant tau is overexpressed sbir.gov.

Table 4: Effects of Myricanol in Tauopathy Models

| Model | Key Findings | Associated Mechanism |

| Cultured cells (Tauopathy model) | (-)-aS,11R-myricanol reduced tau levels. nih.govresearchgate.netnih.gov (+)-aR,11S-myricanol did not reduce tau levels. nih.govresearchgate.netnih.gov Semisynthetic analogue (compound 13) showed robust tau-lowering activity (both enantiomers). nih.govresearchgate.net | Promotion of tau degradation via an autophagic mechanism by (-)-aS,11R-myricanol. nih.govresearchgate.netnih.gov |

| Ex vivo brain slices (Mouse Tauopathy model) | (-)-aS,11R-myricanol reduced tau levels. nih.govresearchgate.netresearchgate.netnih.gov | Promotion of tau degradation via an autophagic mechanism. nih.govresearchgate.netnih.gov |

| Mouse Models of Tauopathy | Depleting tau (relevant to myricanol's effect) ameliorated cognitive impairment. sbir.gov | Myricanol's potential to lower tau levels may contribute to ameliorating cognitive deficits observed in these models. sbir.gov (-)-aS,11R-myricanol reduced tau levels in ex vivo brain slices from a mouse model of tauopathy. nih.govresearchgate.netresearchgate.netnih.gov |

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Motifs

Pharmacophores are the essential features of a molecule that are necessary for its biological activity, representing a spatial arrangement of atoms with specific chemical properties. mdpi.comnih.gov While detailed pharmacophore models specifically for myricanol across all its activities are still being fully elucidated, research on its derivatives and related diarylheptanoids provides insights into key structural motifs.

Studies indicate that certain functional groups and their positions on the myricanol scaffold are critical for its activity. For instance, the free hydroxyl group at C-5 appears important for anti-virulence activity; methylation or glycosylation at this position can reduce potency. The hydroxyl group at C-11 is essential for inhibiting T3SS (Type III Secretion System) and for melanogenesis inhibition. Oxidation of the C-11 hydroxyl to a ketone, resulting in myricanone (B154751), can abolish certain activities. wikipedia.org

The diarylheptanoid core structure, with its two aromatic rings linked by a seven-carbon chain and the meta,meta-bridged macrocyclic structure, distinguishes myricanol from linear diarylheptanoids like curcumin, potentially influencing its mechanism of action. nih.gov

Influence of Stereochemistry on Biological Activity (e.g., Enantiomeric Specificity)

The stereochemistry of myricanol significantly impacts its biological activity, particularly in the context of tau protein degradation, a key area of research for neurodegenerative diseases like Alzheimer's. chemfaces.comthieme-connect.comresearchgate.netresearchgate.netmedchemexpress.commedchemexpress.comupenn.edunih.govresearchgate.netnih.gov Myricanol exists as atropisomers due to restricted rotation around the biaryl bond and has a chiral center at C-11.

Research has shown that different enantiomers of myricanol exhibit differential biological activity. thieme-connect.comresearchgate.netupenn.edunih.gov Specifically, the (−)-aS,11R-myricanol enantiomer has been identified as being primarily responsible for the tau-lowering activity observed in studies, while the (+)-aR,11S-myricanol enantiomer showed significantly less or no activity in certain models. nih.govresearchgate.netupenn.edunih.govresearchgate.net This highlights the critical role of precise stereochemical configuration for specific bioactivities and underscores the necessity of stereochemical analysis methods like chiral HPLC and X-ray crystallography in myricanol research.

Table 1: Enantiomeric Activity on Tau Levels

| Enantiomer | Effect on Tau Levels (in vitro/ex vivo) | References |

| (−)-aS,11R-Myricanol | Significant reduction | researchgate.netupenn.edunih.gov |

| (+)-aR,11S-Myricanol | Little to no activity | researchgate.netupenn.edunih.gov |

| Racemic Myricanol | Altered or reduced activity | nih.gov |

Impact of Chemical Modifications on Efficacy and Selectivity

Chemical modifications to the myricanol structure have been explored to potentially enhance its efficacy and selectivity for specific targets. wikipedia.orgmedchemexpress.comupenn.eduthegoodscentscompany.com Derivatization at different positions can lead to altered biological profiles.

Modifications at the hydroxyl groups, such as methylation or glycosylation at C-5, can decrease anti-virulence potency. Conversely, sulfation or acetylation at C-9/C-11 can retain or even enhance bioactivity in certain contexts, such as neuroprotection or inducing ROS-dependent apoptosis.

Oxidation of the C-11 hydroxyl group to a ketone results in myricanone, which has different biological activities compared to myricanol, including melanogenesis inhibitory and radical scavenging activities. wikipedia.org However, this modification can abolish activity in other areas, such as T3SS inhibition.

Acid-catalyzed dehydration of myricanol has been shown to lead to a structural rearrangement, resulting in derivatives with an isomyricanol substitution pattern. upenn.edunih.govresearchgate.net Interestingly, one such semisynthetic analog (compound 13) displayed robust tau-lowering activity, and notably, its enantiomers showed similar activity, suggesting that removing the chiral center can provide a foundation for developing tau-lowering agents without chirality-based SAR concerns. upenn.edunih.govresearchgate.net

Other derivatives, such as myricanol 5-fluorobenzyloxy ether (5FEM), have been synthesized and evaluated for antitumor activity, showing potentially greater potency against certain cancer cell lines compared to myricanol itself. tandfonline.com

Table 2: Impact of Chemical Modifications on Myricanol Activity